molecular formula C35H37N3O7S2 B4288932 (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-(methylsulfanyl)-2-[(phenylcarbonyl)amino]butanoate} (non-preferred name)

(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-(methylsulfanyl)-2-[(phenylcarbonyl)amino]butanoate} (non-preferred name)

Cat. No.: B4288932
M. Wt: 675.8 g/mol
InChI Key: BMRWWKDWQTXWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-(methylsulfanyl)-2-[(phenylcarbonyl)amino]butanoate} (non-preferred name) is a complex organic compound that features a unique structure combining oxazole and benzoylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-(methylsulfanyl)-2-[(phenylcarbonyl)amino]butanoate} (non-preferred name) typically involves multi-step organic reactions. The process starts with the formation of the oxazole ring, followed by the introduction of the phenyl group. Subsequent steps involve the addition of benzoylamino and methylthio groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-(methylsulfanyl)-2-[(phenylcarbonyl)amino]butanoate} (non-preferred name) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can occur at the benzoylamino or methylthio groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-(methylsulfanyl)-2-[(phenylcarbonyl)amino]butanoate} (non-preferred name) is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical assays.

Medicine

In medicine, (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-(methylsulfanyl)-2-[(phenylcarbonyl)amino]butanoate} (non-preferred name) is explored for its therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-(methylsulfanyl)-2-[(phenylcarbonyl)amino]butanoate} (non-preferred name) involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2-phenyl-1,3-oxazole-4,5-diyl)bis(methylene) bis[2-(benzoylamino)-4-(ethylthio)butanoate]
  • (2-phenyl-1,3-oxazole-4,5-diyl)bis(methylene) bis[2-(benzoylamino)-4-(propylthio)butanoate]

Uniqueness

Compared to similar compounds, (2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-(methylsulfanyl)-2-[(phenylcarbonyl)amino]butanoate} (non-preferred name) stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

IUPAC Name

[5-[(2-benzamido-4-methylsulfanylbutanoyl)oxymethyl]-2-phenyl-1,3-oxazol-4-yl]methyl 2-benzamido-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37N3O7S2/c1-46-20-18-27(36-31(39)24-12-6-3-7-13-24)34(41)43-22-29-30(45-33(38-29)26-16-10-5-11-17-26)23-44-35(42)28(19-21-47-2)37-32(40)25-14-8-4-9-15-25/h3-17,27-28H,18-23H2,1-2H3,(H,36,39)(H,37,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRWWKDWQTXWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)OCC1=C(OC(=N1)C2=CC=CC=C2)COC(=O)C(CCSC)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-(methylsulfanyl)-2-[(phenylcarbonyl)amino]butanoate} (non-preferred name)
Reactant of Route 2
(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-(methylsulfanyl)-2-[(phenylcarbonyl)amino]butanoate} (non-preferred name)
Reactant of Route 3
Reactant of Route 3
(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-(methylsulfanyl)-2-[(phenylcarbonyl)amino]butanoate} (non-preferred name)
Reactant of Route 4
Reactant of Route 4
(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-(methylsulfanyl)-2-[(phenylcarbonyl)amino]butanoate} (non-preferred name)
Reactant of Route 5
Reactant of Route 5
(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-(methylsulfanyl)-2-[(phenylcarbonyl)amino]butanoate} (non-preferred name)
Reactant of Route 6
Reactant of Route 6
(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{4-(methylsulfanyl)-2-[(phenylcarbonyl)amino]butanoate} (non-preferred name)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.